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Compound of Interest

Compound Name:
(E)-Cinnamaldehyde Dimethyl

Acetal-d5

Cat. No.: B1162652 Get Quote

An In-Depth Technical Guide to the Mass Spectrum of (E)-Cinnamaldehyde Dimethyl Acetal-
d5

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum

of (E)-Cinnamaldehyde Dimethyl Acetal-d5. It is intended for researchers, scientists, and

drug development professionals who utilize mass spectrometry for structural elucidation and

isotopic labeling studies. This document outlines the predicted fragmentation patterns, presents

data in a structured format, and includes a representative experimental protocol.

Molecular Properties
(E)-Cinnamaldehyde Dimethyl Acetal-d5 is a deuterated stable isotope analog of (E)-

Cinnamaldehyde Dimethyl Acetal.[1] The five deuterium atoms are located on the phenyl ring, a

feature that is invaluable for interpreting mass spectral fragmentation pathways. The properties

of both the deuterated and non-deuterated (native) compounds are summarized below for

comparison.
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Property

(E)-
Cinnamaldehyde
Dimethyl Acetal
(Native)

(E)-
Cinnamaldehyde
Dimethyl Acetal-d5
(Deuterated)

Reference

Molecular Formula C₁₁H₁₄O₂ C₁₁D₅H₉O₂ [2][3]

Molecular Weight 178.23 g/mol 183.26 g/mol [1][2][3][4]

Exact Mass 178.0994 Da 183.1308 Da [2][3]

Synonyms

trans-

Cinnamaldehyde

dimethyl acetal,

[(1E)-3,3-dimethoxy-1-

propen-1-yl]-benzene

[(1E)-3,3-Dimethoxy-

1-propen-1-yl]-

benzene-d5, trans-

Cinnamaldehyde

Dimethyl Acetal-d5

[1][2][4]

Experimental Protocol: GC-MS Analysis
While a specific experimental protocol for (E)-Cinnamaldehyde Dimethyl Acetal-d5 is not

publicly available, the following represents a standard methodology for obtaining an electron

ionization (EI) mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS)

system.

Objective: To separate the analyte from the sample matrix and obtain its characteristic mass

spectrum.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., HITACHI M-

80B or similar).[2]

Procedure:

Sample Preparation: Dissolve a small quantity of (E)-Cinnamaldehyde Dimethyl Acetal-d5
in a suitable volatile solvent such as chloroform, dichloromethane, or DMSO.[1]

GC Separation:
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Injection: Inject 1 µL of the prepared sample into the GC injection port.

Column: Utilize a non-polar capillary column (e.g., SE-30) suitable for separating aromatic

compounds.[5]

Carrier Gas: Use Helium at a constant flow rate.

Temperature Program: Implement a temperature ramp, for example, starting at 50°C,

holding for 2 minutes, then ramping to 250°C at 10°C/min.

Mass Spectrometry:

Ionization: Subject the eluted compound to electron ionization (EI) at a standard energy of

70 eV.[6] EI is a hard ionization technique that induces reproducible fragmentation.[6]

Mass Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and

resulting fragment ions.

Detection: The separated ions are detected, and their abundance is recorded.

Gas Chromatography Mass Spectrometry

Sample Preparation
(Dissolution in Solvent) GC Injection Port Separation on

Capillary Column
Ionization

(70 eV EI Source)
Mass Analysis

(e.g., Quadrupole) Detection Data Acquisition
& Spectrum Generation

Click to download full resolution via product page

Fig. 1: General experimental workflow for GC-EI-MS analysis.

Mass Spectral Data and Fragmentation Analysis
The utility of isotopic labeling becomes clear when comparing the mass spectrum of the native

compound with the predicted spectrum of its deuterated analog.[7] The mass shift of 5 Da in

fragments containing the phenyl ring confirms the fragmentation pathways.
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Mass Spectrum of (E)-Cinnamaldehyde Dimethyl Acetal
(Native)
The experimental GC-MS data for the non-deuterated compound reveals several key

fragments.[2] The most abundant ion, known as the base peak, is observed at m/z 147.[2][8]

m/z
Relative
Abundance (%)

Proposed
Fragment Ion

Formula

178 Low [M]⁺ (Molecular Ion) [C₁₁H₁₄O₂]⁺

147 100 (Base Peak) [M - OCH₃]⁺ [C₁₀H₁₁O]⁺

115 58 [M - OCH₃ - CH₃OH]⁺ [C₉H₇]⁺

121 36 [M - C₃H₅O₂]⁺ [C₉H₉]⁺

103 31 [C₈H₇]⁺ (Styryl Cation) [C₈H₇]⁺

77 32
[C₆H₅]⁺ (Phenyl

Cation)
[C₆H₅]⁺

Data sourced from PubChem, MoNA ID: JP008462[2]

Predicted Mass Spectrum of (E)-Cinnamaldehyde
Dimethyl Acetal-d5
Based on the fragmentation of the native compound, a predicted mass spectrum for the d5-

labeled analog can be constructed. The molecular ion is expected at m/z 183. Fragments

retaining the deuterated phenyl group will show a mass shift of +5 amu.
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Predicted m/z
Relative
Abundance

Proposed
Fragment Ion

Formula

183 Low [M]⁺ (Molecular Ion) [C₁₁D₅H₉O₂]⁺

152
~100 (Predicted Base

Peak)
[M - OCH₃]⁺ [C₁₀D₅H₆O]⁺

120 High [M - OCH₃ - CH₃OH]⁺ [C₉D₅H₃]⁺

126 Moderate [M - C₃H₅O₂]⁺ [C₉D₅H₄]⁺

108 Moderate
[C₈D₅H₂]⁺ (Deuterated

Styryl Cation)
[C₈D₅H₂]⁺

82 Moderate
[C₆D₅]⁺ (Deuterated

Phenyl Cation)
[C₆D₅]⁺

The primary fragmentation is the loss of a methoxy radical (•OCH₃), a common cleavage for

acetals, to form a stable oxonium ion.[9] This ion (m/z 152 for the d5-analog) is expected to be

the base peak due to its stability. Subsequent losses and rearrangements produce the other

major observed ions.

Molecular Ion
C₁₁D₅H₉O₂⁺

m/z = 183

[M - OCH₃]⁺
C₁₀D₅H₆O⁺

m/z = 152 (Base Peak)

- •OCH₃

Styryl-d5 Cation
C₈D₅H₂⁺

m/z = 108

- •CH(OCH₃)₂

[F152 - CH₃OH]⁺
C₉D₅H₃⁺

m/z = 120

- CH₃OH

Phenyl-d5 Cation
C₆D₅⁺

m/z = 82

- C₂H₂
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Fig. 2: Proposed fragmentation pathway for (E)-Cinnamaldehyde Dimethyl Acetal-d5.

Conclusion
The analysis of (E)-Cinnamaldehyde Dimethyl Acetal-d5 provides a clear example of how

isotopic labeling serves as a powerful tool in mass spectrometry. By observing the +5 Da mass

shift in key fragments, the fragmentation pathway originating from the molecular ion can be

confidently elucidated. The predicted primary fragments at m/z 152, 120, 108, and 82 are

characteristic of this deuterated compound and provide a distinct fingerprint for its identification.

This guide provides the foundational data and methodologies for researchers working with this

and similar labeled compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1162652#mass-spectrum-of-e-cinnamaldehyde-
dimethyl-acetal-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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